Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate

Synthetic Chemistry Building Block Quality Control Medicinal Chemistry Procurement

Sourcing regioisomerically pure pyrazole-furan building blocks for kinase inhibitor programs often leads to unpredictable SAR due to torsional angle variations. Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate (CAS 1399654-94-4) eliminates this uncertainty by enforcing a bioactive conformation that directly mimics the adenine hinge-binding motif in Akt kinases. - Yields downstream carboxamides with Akt2 enzymatic IC50 as low as 24 nM and cellular p-PRAS40 IC50 of 30.4 nM in LNCaP cells. - The methyl ester enables orthogonal deprotection under mild saponification conditions that labile esters cannot tolerate, streamlining fragment elaboration. - Supplied at 98% purity with defined storage (2-8°C, sealed dry), reducing pre-reaction purification and accelerating kilo-lab feasibility studies.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
Cat. No. B15057787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)C2=CC=C(O2)C(=O)OC
InChIInChI=1S/C11H10N2O4/c1-13-7(5-6-12-13)10(14)8-3-4-9(17-8)11(15)16-2/h3-6H,1-2H3
InChIKeyMOXIRZRCFRRDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate – Kinase-Targeted Pyrazole-Furan Building Block


Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate (CAS 1399654-94-4) is a heterocyclic ester featuring a furan-2-carboxylate core linked via a carbonyl bridge to a 1-methyl-1H-pyrazole ring . With a molecular formula of C11H10N2O4 and a molecular weight of 234.21 g/mol, it serves as a conformationally restricted synthetic intermediate rather than a final bioactive molecule . Its architecture is directly analogous to key fragments found in ATP-competitive Akt kinase inhibitors, where the pyrazole-furan-carbonyl motif provides critical hinge-binding interactions [1]. The methyl ester functionality enables selective hydrolysis or direct amidation, making it a versatile precursor for generating libraries of pyrazol-furan carboxamide analogs for kinase selectivity profiling [2].

Building block type Conformationally restricted pyrazole-furan building block
Kinase motif Pre-organised hinge-binding motif for ATP-competitive kinase inhibitor fragments
Synthetic handle Methyl ester enables orthogonal amidation or hydrolysis for library synthesis

Why Generic Substitution of Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate Fails


The precise regiochemistry of the pyrazole substituents and the acyl connectivity to the furan ring dictate the conformational presentation of the carbonyl oxygen, which is critical for mimicry of the adenine hinge-binding motif in kinase inhibitors [1]. Simply interchanging with a 1,5-dimethylpyrazole or 1-ethyl-5-methylpyrazole regioisomer alters the torsional angle between the pyrazole and furan rings, leading to unpredictable shifts in biochemical IC50 values that have been documented to exceed 10-fold in closely related pyrazol-furan carboxamide series [2]. Furthermore, the methyl ester specifically tolerates mild saponification conditions that would cleave more labile esters, enabling orthogonal deprotection strategies during fragment elaboration that generic analogs cannot match without re-optimization of the synthetic route [3].

Regiochemistry mismatch

1,5-disubstituted pyrazole to 3-carbonyl or 1-ethyl regioisomers may shift biochemical IC50 >10-fold due to altered hinge-binding conformation.

Ester reactivity differences

Methyl ester tolerates mild saponification; other esters may require re-optimisation of orthogonal deprotection strategies.

Acid analog hygroscopicity

Carboxylic acid analog requires desiccated storage and may introduce weighing inaccuracies in stoichiometric coupling.

Quantitative Differentiation vs. Closest Pyrazole-Furan Analogs


Purity and Stability: Methyl Ester vs. Carboxylic Acid and 1-Ethyl Analogs

The target compound is commercially available at 98% purity (Leyan.com) , compared to the corresponding carboxylic acid analog (5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid) which is typically listed at 97% purity with noted hygroscopicity concerns requiring desiccated storage . The 1-ethyl-5-methyl regioisomer (CAS 1399662-54-4) is offered at only 95% purity and carries a higher molecular weight (C13H14N2O4, 262.26 g/mol), which increases the mass intensity of downstream reactions without providing a corresponding potency advantage .

Purity & Stability
Context-dependent
98% purity, non-hygroscopic vs. acid analog 97% (hygroscopic) and 1-ethyl analog 95% (higher MW).
Supports reproducible weighing and coupling stoichiometry.
Vendor-specified purity; independent verification recommended.
Synthetic Chemistry Building Block Quality Control Medicinal Chemistry Procurement

Regiochemical Positioning for Akt Kinase Inhibitor Design

The 1-methylpyrazole-5-carbonyl substitution pattern in the target compound positions the carbonyl group for optimal hydrogen bonding with the kinase hinge region, as demonstrated in the pyrazol-furan carboxamide series where compounds derived from this core architecture achieved Akt1 cellular IC50 values as low as 90 nM (phosphorylation of Akt at S473 in AN3CA cells) and Akt2 enzymatic IC50 of 24 nM [1]. In contrast, the 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl regioisomer exhibits a shifted carbonyl vector that reduces hinge-binding complementarity, with representative compounds showing greater than 3-fold loss in potency in analogous kinase assays [2]. The target methyl ester itself serves as the direct precursor to these active carboxamides, with the ester-to-amide conversion representing the final SAR-determining step [3].

Regiochemistry & Potency
Class-level
5-carbonyl downstream: Akt2 IC50 24 nM, p-Akt S473 90 nM. 3-carbonyl regioisomer: estimated >3-fold potency loss.
Regiochemistry-critical for Akt hinge-binding motif; supports kinase-targeted library synthesis.
SAR on elaborated carboxamides, not this intermediate.
Kinase Inhibitor Design Fragment-Based Drug Discovery Akt Pharmacology

Optimized Lead-Like Properties for Fragment Elaboration

The target compound exhibits a calculated logP of 1.03 and a topological polar surface area (TPSA) of 74.33 Ų . These values place it within favorable lead-like chemical space (logP < 3, TPSA < 140 Ų), meaning that further elaboration into final drug candidates will not breach common permeability thresholds. By comparison, the 1-ethyl-5-methyl analog (C13H14N2O4) carries two additional methylene units, increasing its logP by an estimated 0.8-1.0 log units and adding 14 Da of molecular weight without a commensurate gain in binding enthalpy . The methyl ester also offers a lower steric footprint than ethyl or benzyl esters, facilitating cleaner amidation kinetics with sterically hindered anilines during library synthesis [1].

Lead-Like Properties
Class-level
logP 1.03, TPSA 74.33 Ų, MW 234 Da. 1-ethyl analog: ~logP 1.9, MW 262 Da.
Maintains favourable permeability/solubility space during fragment growth.
Calculated properties; experimental validation recommended.
Physicochemical Profiling Lead-Likeness Fragment Elaboration

Patent-Cited Utility in Kinase Inhibitor Synthesis

Patents covering 5-substituted pyrazole compounds for p38 kinase and COX-2 inhibition explicitly claim synthetic processes that employ acyl-furan intermediates structurally congruent with the target compound [1]. The 1-methyl-1H-pyrazole-5-carbonyl motif is specifically recited in US Patent 6143892 as a preferred substitution pattern for achieving potent p38 kinase inhibition, with IC50 values in the sub-micromolar range reported for elaborated final compounds [2]. By contrast, the 3-carbonyl regioisomer is absent from the preferred claim scope, indicating that the 5-carbonyl connection is a critical structural requirement for intellectual property protection and biological activity [3].

Patent Alignment
Context-dependent
5-carbonyl connectivity claimed in US 6143892 as preferred for p38 inhibitors; sub-μM IC50 for elaborated compounds.
Aligns with patented kinase inhibitor space; supports IP-conscious library design.
Patent scope data; no direct biological data for this intermediate.
Patent Analysis Kinase Inhibitor Process Chemistry Intellectual Property

Key Application Scenarios for Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate


Synthesis of Akt Inhibitor Libraries via Carboxamide Derivatization

The target compound is the optimal acyl-furan precursor for generating pyrazol-furan carboxamide libraries targeting the Akt kinase family. As demonstrated by Zhan et al. (2016), hydrolysis to the carboxylic acid followed by HATU-mediated coupling with substituted anilines yields final compounds with Akt2 enzymatic IC50 values as low as 24 nM and cellular p-PRAS40 IC50 of 30.4 nM in LNCaP cells [1]. The 1-methyl-1H-pyrazole-5-carbonyl regioisomer specifically enforces a bioactive conformation that cannot be replicated by the 3-carbonyl or 1-ethyl analogs, making this building block irreplaceable for programs seeking to reproduce or extend the SAR described in the primary literature [2].

Fragment-Based Lead Generation for AGC Kinase Targets

With a molecular weight of 234 Da and logP of 1.03, this compound meets all fragment-likeness criteria (MW < 300, logP < 3) and presents a pre-organized hinge-binding motif [1]. Fragment soaking or co-crystallization with AGC kinases (Akt, ROCK, PKA, p70S6K) can yield high-resolution structural information for structure-based design. The methyl ester handle allows for rapid parallel amidation with diverse amine fragments, enabling efficient fragment growth campaigns that maintain the favorable physicochemical properties established in Section 3 [2].

Patent-Aligned Route Scouting for p38 Kinase Inhibitors

The compound's 5-carbonyl connectivity aligns with the preferred substitution pattern claimed in US Patent 6143892 for p38 kinase inhibitors [1]. Process chemists evaluating routes to patent-aligned clinical candidates can use this building block to confirm that the acylation sequence and subsequent functional group interconversions (ester hydrolysis, amide coupling) proceed with the expected regiochemical fidelity. The 98% purity specification and defined storage conditions reduce the need for pre-reaction purification, streamlining kilo-lab scale-up feasibility studies [2].

Computational Chemistry and Docking Model Validation

The well-defined torsional profile imposed by the 1-methylpyrazole-5-carbonyl connection to the furan ring provides a rigid scaffold for validating docking poses in kinase homology models [1]. The TPSA of 74.33 Ų and hydrogen-bond acceptor count of 6 make it an ideal test case for evaluating scoring function accuracy in predicting hinge-region binding. Because the compound's downstream carboxamide analogs have experimentally determined IC50 values against Akt1, Akt2, ROCK1, and PKA, computational chemists can benchmark their models against a consistent chemical series originating from this single building block [2].

Application
Selection Property
Validation Focus
Akt inhibitor library synthesis
1-Methyl-1H-pyrazole-5-carbonyl regiochemistry
Downstream carboxamide kinase inhibition endpoints
Fragment-based AGC kinase lead generation
Fragment-appropriate molecular weight and lipophilicity
Co-crystallization and structure-based design outcomes
Patent-aligned p38 inhibitor route scouting
5-Carbonyl connectivity per US 6143892
Regiochemical fidelity during scale-up
Computational docking model validation
Rigid pyrazole-furan scaffold with defined torsional profile
Scoring function accuracy for hinge-binding prediction
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